molecular formula C23H29N3O3 B4238683 N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE

N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE

Cat. No.: B4238683
M. Wt: 395.5 g/mol
InChI Key: UHHMDMICLACXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE is a complex organic compound belonging to the class of amides This compound is characterized by the presence of a tert-butyl group and a pentanamide moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst. One efficient method employs Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions at 50°C . This reaction yields N-tert-butyl amides in high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-tert-butyl amides and benzamide derivatives, such as:

  • N-tert-butylbenzamide
  • N-butylbenzamide
  • N,N-dimethylbenzamide

Uniqueness

N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE is unique due to its specific structural features, such as the presence of both tert-butyl and pentanamide groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-2-[[4-(pentanoylamino)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-5-6-11-20(27)24-17-14-12-16(13-15-17)21(28)25-19-10-8-7-9-18(19)22(29)26-23(2,3)4/h7-10,12-15H,5-6,11H2,1-4H3,(H,24,27)(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHMDMICLACXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-TERT-BUTYL-2-(4-PENTANAMIDOBENZAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.